molecular formula C18H17ClFNOS B1327183 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone CAS No. 898763-58-1

3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone

Cat. No. B1327183
M. Wt: 349.9 g/mol
InChI Key: DGEZMUWQXWUGOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, enantiopure compounds with a morpholino group and a fluorine substituent on the aromatic ring were synthesized from amino alcohols and bromo-fluorinephenones . Another synthesis route for a morpholinol compound involved amination and cyclization starting from a bromo-fluorophenyl propanone . These methods highlight the importance of halogenated intermediates and the use of cyclization reactions in constructing the morpholino scaffold.

Molecular Structure Analysis

Crystal structure analysis of the synthesized compounds provides insight into the spatial arrangement of the molecules. For example, the enantiopure morpholinol compounds were analyzed using single-crystal X-ray diffraction, revealing their orthorhombic crystal system and specific cell parameters . Such structural analyses are crucial for understanding the three-dimensional conformation of molecules, which is important for their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers describe the synthesis of compounds that include chloro and fluoro substituents, which are known to influence the chemical reactivity of molecules. The presence of these substituents can affect the electron density of the aromatic system and thus the reactivity in substitution reactions . Additionally, the synthesis of compounds with a thioether moiety, as seen in the herbicidal activity study , suggests that sulfur-containing groups can be introduced via S-substitution reactions, which could be relevant for the synthesis of "3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone".

Physical and Chemical Properties Analysis

The physical properties such as crystal system, cell parameters, and density were reported for the synthesized enantiopure morpholinol compounds . These properties are influenced by the molecular structure and the presence of substituents. The chemical properties, such as reactivity and selectivity, are also discussed in the context of biological activity, where the stereochemistry of the substituents plays a significant role . For instance, the nature of the 3-substituent in tetrahydroisoquinolines was found to significantly affect the affinity for the alpha(2)-adrenoceptor .

Scientific Research Applications

Intermolecular Interactions in Derivatives

  • Study on biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, highlights the presence of various intermolecular interactions, crucial in understanding the compound's behavior and potential applications (Shukla et al., 2014).

Herbicidal Activity

  • Research on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety reveals significant herbicidal activity against certain plants, indicating potential agricultural applications (Tajik & Dadras, 2011).

Biological Activity and Molecular Structure

  • A compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride exhibited notable biological activities such as antibacterial, antioxidant, and anti-TB, underlining its potential in medicinal chemistry (Mamatha S.V et al., 2019).

SNAr Reaction Study

  • An investigation into the SNAr (nucleophilic aromatic substitution) reaction of 3-fluoro-4-chloronitrobenzene provides insights into charge-controlled reactions, essential for understanding reaction mechanisms in synthetic chemistry (Cervera et al., 1996).

Antimicrobial Activity of Derivatives

  • Synthesis of various derivatives of 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and related compounds has shown excellent to good antibacterial activity, suggesting their use in developing new antimicrobial agents (Mistry et al., 2016).

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZMUWQXWUGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643386
Record name (3-Chloro-5-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone

CAS RN

898763-58-1
Record name Methanone, (3-chloro-5-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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